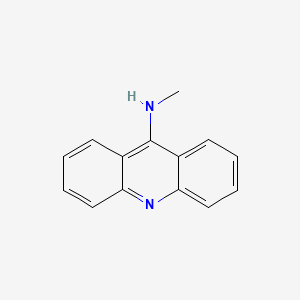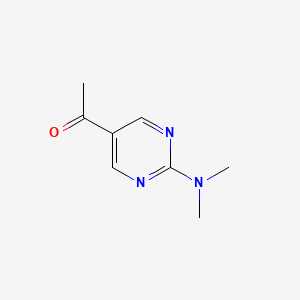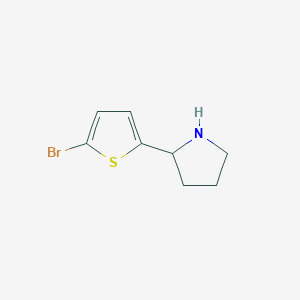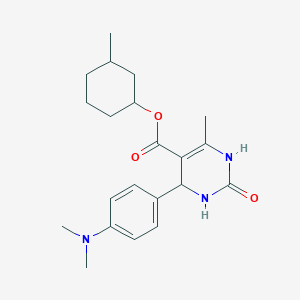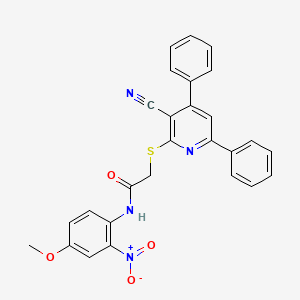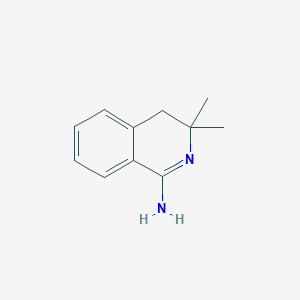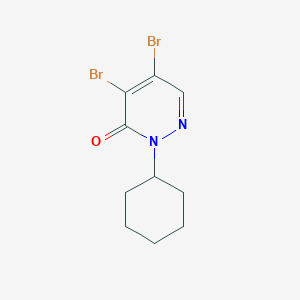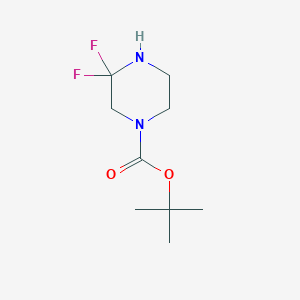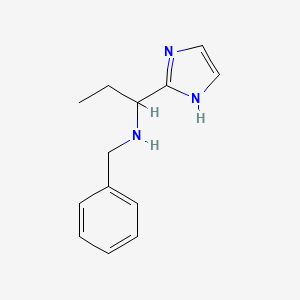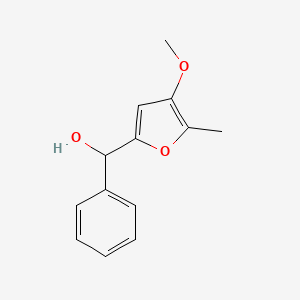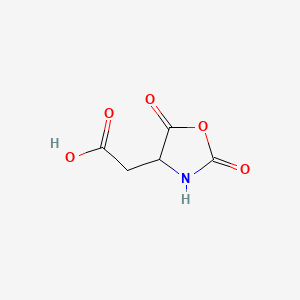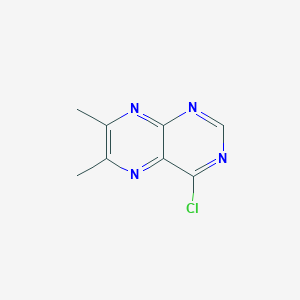![molecular formula C6H6N2 B11771043 1,6-Dihydropyrrolo[2,3-b]pyrrole CAS No. 58326-34-4](/img/structure/B11771043.png)
1,6-Dihydropyrrolo[2,3-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dihydropyrrolo[2,3-b]pyrrole is a nitrogen-containing heterocyclic compound with a unique structure that includes a pyrrole ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydropyrrolo[2,3-b]pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole with acyl(bromo)acetylenes in the presence of solid alumina at room temperature can yield 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine to these acetylenes, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydropyrrolo[2,3-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,6-Dihydropyrrolo[2,3-b]pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials with unique electronic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,6-Dihydropyrrolo[2,3-b]pyrrole and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives exhibit kinase inhibitory activity, which can interfere with cellular signaling pathways involved in cancer progression . Additionally, the compound’s unique structure allows it to participate in charge transfer processes, making it useful in photochemical applications .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine: Contains a pyrrole ring fused to a pyrazine ring and exhibits various biological activities, including antimicrobial and antiviral properties.
Pyrrolo[3,2-c]carbazole:
Uniqueness
1,6-Dihydropyrrolo[2,3-b]pyrrole is unique due to its specific ring fusion and electronic properties, which make it suitable for applications in photochemistry and materials science. Its derivatives also show promising biological activities, making it a versatile compound for various research fields.
Properties
CAS No. |
58326-34-4 |
|---|---|
Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
1,6-dihydropyrrolo[2,3-b]pyrrole |
InChI |
InChI=1S/C6H6N2/c1-3-7-6-5(1)2-4-8-6/h1-4,7-8H |
InChI Key |
CGRCTJNCJNTKKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


